Ascomycin

Description

This compound has been reported in Streptomyces ascomycinicus, Streptomyces hygroscopicus, and Streptomyces clavuligerus with data available.

from Streptomyces hygroscopicus; structure given in first source

Properties

IUPAC Name |

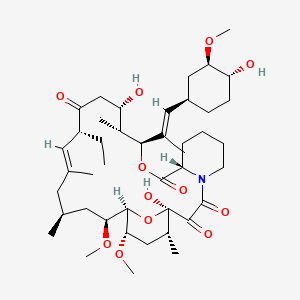

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H69NO12/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)44-16-12-11-13-31(44)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)52-7/h18,20,25,27-33,35-39,45-46,51H,10-17,19,21-23H2,1-9H3/b24-18+,26-20+/t25-,27+,28+,29-,30+,31-,32+,33-,35+,36-,37-,38+,39+,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQSOHOQTUFQEM-NURRSENYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H69NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80894126 | |

| Record name | Immunomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

792.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104987-12-4 | |

| Record name | Ascomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104987-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Immunomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104987124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Immunomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 8-ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASCOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUF4U5NSJK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Ascomycin from Streptomyces hygroscopicus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascomycin, also known as FK520, is a 23-membered macrolide with potent immunosuppressive properties, first isolated from the fermentation broth of Streptomyces hygroscopicus.[1][2] Structurally similar to tacrolimus (FK506), this compound has garnered significant attention for its therapeutic potential in treating autoimmune disorders and preventing organ transplant rejection.[3][4] This technical guide provides an in-depth overview of the discovery of this compound, focusing on its production from Streptomyces hygroscopicus, detailing experimental protocols for its isolation and analysis, and illustrating the key biological pathways involved in its biosynthesis and mechanism of action. Quantitative data from various studies are summarized to provide a comparative analysis of production yields under different conditions.

Introduction

The discovery of this compound originated from screening programs aimed at identifying novel antifungal agents.[4] It was isolated from Streptomyces hygroscopicus var. ascomyceticus and was later found to possess significant immunosuppressive activity.[5][6] This activity stems from its ability to inhibit calcineurin, a key enzyme in the T-cell activation pathway, after forming a complex with the immunophilin FKBP12.[3][7] This mechanism is shared with tacrolimus, making this compound a valuable compound for immunological research and drug development.[8] Pimecrolimus, a derivative of this compound, is a clinically approved treatment for atopic dermatitis.[4][5]

Production of this compound from Streptomyces hygroscopicus

The production of this compound is primarily achieved through submerged fermentation of various strains of Streptomyces hygroscopicus.[4][9] Over the years, significant efforts have been made to enhance the yield of this compound through strain improvement, media optimization, and process control.

Strain Improvement

The original producing strain, Streptomyces hygroscopicus ATCC 14891, has been subjected to various mutagenesis techniques to develop high-yielding mutants.[5] One effective method has been the use of atmospheric and room temperature plasma (ARTP) mutagenesis, which has resulted in strains with significantly increased this compound production.[5]

Fermentation Media and Conditions

The composition of the fermentation medium plays a critical role in the final yield of this compound. Key components include carbon sources, nitrogen sources, and trace elements. Optimization of these components has led to substantial improvements in production.

Table 1: Comparison of this compound Production under Different Fermentation Conditions

| Strain | Fermentation Method | Key Media Components | Optimized Parameters | This compound Yield (mg/L) | Reference |

| S. hygroscopicus ATCC 14891 | Shake Flask | Soluble starch, peanut meal, soybean oil | - | ~373.8 | [5] |

| S. hygroscopicus SFK-36 (mutant) | Shake Flask | Soluble starch (81.0 g/L), peanut meal (57.4 g/L), soybean oil (15.8 g/L) | pH 6.5, 28°C, 44-48h seed age | 1466.3 | [5][10] |

| S. hygroscopicus SFK-36 (mutant) | 5 L Fermenter | Optimized medium | Controlled pH and dissolved oxygen | 1476.9 | [5][11] |

| S. hygroscopicus var. ascomyceticus FS35 | Shake Flask | Starch (22 g/L), dextrin (52 g/L) | Co-overexpression of phaC and fkbU | 626.30 | [12] |

| S. hygroscopicus var. ascomyceticus ATCC 14891 | Shake Flask | Addition of 0.8% n-butanol at 27h | - | 569.4 | [13][14] |

| S. hygroscopicus var. ascomyceticus FS35 | Shake Flask | Addition of resin HP20 | - | 460 | [15] |

| S. hygroscopicus var. ascomyceticus SA68 (mutant) | Shake Flask | Addition of 3 g/L shikimic acid at 24h | - | 450 | [6][16] |

Experimental Protocols

Strain Mutagenesis using Atmospheric and Room Temperature Plasma (ARTP)

This protocol describes a method for generating high-yielding mutants of S. hygroscopicus.[5]

-

Spore Suspension Preparation: Harvest spores from a fresh slant medium of S. hygroscopicus ATCC 14891. Prepare a spore suspension of approximately 107 spores/mL.[5]

-

ARTP Treatment: Place 10 µL of the spore suspension onto a sterile stainless-steel plate. Irradiate the sample using an ARTP Mutagenesis Breeding Machine with the following parameters:

-

Radiofrequency power input: 100 W

-

Gas flow of pure helium: 10 L/min

-

Distance between plasma torch nozzle and sample plate: 2 mm

-

Treatment duration: Varied (e.g., 0, 30, 60, 90, 120, 150 seconds) to determine optimal exposure.[5]

-

-

Mutant Screening: Inoculate the treated spores into fermentation medium in shaking flasks. After a suitable incubation period, analyze the this compound yield from each mutant to identify high-producing strains.[5]

Fermentation of S. hygroscopicus for this compound Production

This protocol outlines the general procedure for submerged fermentation.[5]

-

Seed Culture Preparation: Inoculate spores of S. hygroscopicus into a seed medium (e.g., corn steep liquor, glucose, cottonseed meal, KH2PO4) in a flask. Incubate at 28°C and 200 rpm.[5]

-

Production Culture: Transfer a 10% (v/v) seed culture into a production fermentation medium in a larger flask or a fermenter. The production medium composition is critical and should be optimized (see Table 1).[5]

-

Incubation: Incubate the production culture at 28°C with agitation (e.g., 200 rpm) for a specified duration (e.g., up to 192 hours).[4][5] Monitor parameters such as pH and dissolved oxygen in a fermenter.

Extraction and Quantification of this compound

This protocol describes the extraction of this compound from the fermentation broth and its quantification using High-Performance Liquid Chromatography (HPLC).[5]

-

Extraction: Dilute the fermentation broth with four volumes of acetone. Subject the mixture to ultrasonication (e.g., 50 Hz for 20 min) to lyse the cells, as this compound is an intracellular metabolite.[4][5] Centrifuge the mixture to pellet cell debris.

-

Sample Preparation: Filter the supernatant through a 0.22 µm filter.[5]

-

HPLC Analysis: Analyze the filtered supernatant by HPLC. A typical setup includes:

-

Column: C18 column (e.g., Hypersil BDS C18, 5 µm, 4.6 × 150 mm)

-

Mobile Phase: Acetonitrile and deionized water (e.g., 65:35, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Column Temperature: 55°C[5]

-

-

Quantification: Use a standard curve prepared with a known concentration of this compound standard to quantify the yield in the samples.[5]

Biosynthesis and Mechanism of Action

This compound (FK520) Biosynthesis Pathway

This compound is a polyketide synthesized by a type I polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS).[17] The biosynthesis starts with a chorismate-derived starter unit, (4R,5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC).[7][18] The enzyme FkbO, a chorismatase, catalyzes the first committed step in the formation of this starter unit.[7][19] The polyketide chain is then assembled from malonyl-CoA and methylmalonyl-CoA extender units.[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C43H69NO12 | CID 5282071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioprocess and genetic engineering aspects of this compound production: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancement of this compound production via a combination of atmospheric and room temperature plasma mutagenesis in Streptomyces hygroscopicus and medium optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Increasing the this compound Yield by Relieving the Inhibition of Acetyl/Propionyl-CoA Carboxylase by the Signal Transduction Protein GlnB [frontiersin.org]

- 7. Biosynthesis of the immunosuppressants FK506, FK520, and rapamycin involves a previously undescribed family of enzymes acting on chorismate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound and FK506: pharmacology and therapeutic potential as anticonvulsants and neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Streptomyces hygroscopicus - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Enhancement of this compound production via a combination of atmospheric and room temperature plasma mutagenesis in Streptomyces hygroscopicus and medium optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhanced this compound production in Streptomyces hygroscopicus var. ascomyceticus by employing polyhydroxybutyrate as an intracellular carbon reservoir and optimizing carbon addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Increasing the this compound Yield by Relieving the Inhibition of Acetyl/Propionyl-CoA Carboxylase by the Signal Transduction Protein GlnB - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pnas.org [pnas.org]

- 19. pnas.org [pnas.org]

Ascomycin (FK520) chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascomycin, also known as FK520, is a macrolide antibiotic produced by the fermentation of the soil bacterium Streptomyces hygroscopicus.[1][2] It is a close structural analog of tacrolimus (FK506), differing by the substitution of an ethyl group for an allyl group at position C21.[2] this compound exhibits potent immunosuppressive, antifungal, and neuroregenerative properties, making it a molecule of significant interest in drug development.[3] This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of this compound, complete with experimental protocols and pathway diagrams to support further research and development.

Chemical Structure and Properties

This compound is a 23-membered macrolide lactone.[4] Its complex structure is a result of a sophisticated biosynthetic pathway in Streptomyces hygroscopicus.[5] The key physicochemical and biological properties of this compound are summarized in the tables below.

Physicochemical Properties of this compound (FK520)

| Property | Value | Reference(s) |

| Molecular Formula | C43H69NO12 | [5] |

| Molecular Weight | 792.01 g/mol | [3] |

| CAS Number | 104987-12-4 | [3] |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in DMSO (≥ 39 mg/mL), ethanol (≥ 39.6 mg/mL with warming), and methanol (10 mg/mL). | [1][3][6] |

| Storage | Store lyophilized powder at -20°C, desiccated. In solution, store at -20°C and use within 3 months. | [7] |

Biological Activity of this compound (FK520)

| Activity | IC50 Value | Target/Assay | Reference(s) |

| Immunosuppression | 0.55 nM | Mouse Mixed Lymphocyte Reaction (MLR) | [3] |

| Calcineurin Inhibition | 49 nM | Calcineurin phosphatase activity assay | [1][8] |

| Antifungal Activity | Varies by species | - | |

| Antimalarial Activity | Varies by parasite strain | - |

Mechanism of Action: Inhibition of Calcineurin Signaling

This compound exerts its immunosuppressive effects primarily through the inhibition of the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin (also known as protein phosphatase 2B).[3][9] The mechanism involves the formation of a high-affinity complex with the intracellular immunophilin, FK506-binding protein 12 (FKBP12).[4] This this compound-FKBP12 complex then binds to calcineurin, sterically blocking its active site and preventing it from dephosphorylating its substrates.[10]

A key substrate of calcineurin in T-lymphocytes is the Nuclear Factor of Activated T-cells (NFAT).[4] Upon T-cell activation, intracellular calcium levels rise, leading to the activation of calcineurin. Activated calcineurin then dephosphorylates NFAT, allowing its translocation from the cytoplasm to the nucleus. In the nucleus, NFAT acts as a transcription factor, inducing the expression of various cytokine genes, including interleukin-2 (IL-2), which is crucial for T-cell proliferation and the propagation of the immune response. By inhibiting calcineurin, this compound prevents NFAT dephosphorylation and nuclear translocation, thereby suppressing cytokine gene expression and T-cell activation.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification of this compound from Streptomyces hygroscopicus Fermentation Broth

This protocol describes a general procedure for the extraction and purification of this compound from a fermentation culture.

Materials:

-

Streptomyces hygroscopicus fermentation broth

-

Ethyl acetate

-

Methanol

-

n-Hexane

-

Silica gel (for column chromatography)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction: a. Centrifuge the fermentation broth to separate the mycelia from the supernatant. b. Extract the mycelia and the supernatant separately with an equal volume of ethyl acetate. This can be repeated 2-3 times for complete extraction. c. Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[11]

-

Silica Gel Column Chromatography: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of n-hexane and ethyl acetate). b. Load the dissolved extract onto a silica gel column pre-equilibrated with n-hexane. c. Elute the column with a gradient of increasing ethyl acetate concentration in n-hexane. d. Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC. e. Pool the fractions containing pure this compound and concentrate using a rotary evaporator.

-

Crystallization: a. Dissolve the purified this compound from the previous step in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethyl acetate). b. Slowly add a solvent in which this compound is poorly soluble (e.g., n-hexane or water) until the solution becomes slightly turbid. c. Allow the solution to cool slowly to room temperature, and then at 4°C to facilitate crystallization. d. Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

-

Purity Analysis: a. Assess the purity of the final product using HPLC. A typical mobile phase consists of a mixture of acetonitrile and water, with UV detection at approximately 210 nm.[9]

In Vitro Immunosuppressive Activity: Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a standard method to assess the cell-mediated immune response and the efficacy of immunosuppressive agents.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from two different healthy donors

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

Mitomycin C or irradiation source

-

This compound (FK520) stock solution in DMSO

-

96-well round-bottom culture plates

-

[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

-

Scintillation counter or plate reader

Procedure:

-

Cell Preparation: a. Isolate PBMCs from the blood of two unrelated donors using Ficoll-Paque density gradient centrifugation. b. Designate PBMCs from one donor as "responder" cells and from the other as "stimulator" cells. c. Inactivate the stimulator cells to prevent their proliferation by treating them with mitomycin C (50 µg/mL) for 30 minutes at 37°C or by irradiation (e.g., 30 Gy). Wash the cells three times with RPMI-1640 medium to remove any residual mitomycin C.

-

Assay Setup: a. In a 96-well plate, add 1 x 10⁵ responder cells per well. b. Add 1 x 10⁵ inactivated stimulator cells to the wells containing responder cells. c. Prepare serial dilutions of this compound in culture medium and add them to the appropriate wells. Include a vehicle control (DMSO) and a positive control (no drug). d. Bring the final volume in each well to 200 µL with culture medium.

-

Incubation and Proliferation Measurement: a. Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO₂. b. On day 5, pulse each well with 1 µCi of [³H]-thymidine and incubate for an additional 18-24 hours. c. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter. d. Alternatively, use a non-radioactive proliferation assay according to the manufacturer's instructions.

-

Data Analysis: a. Calculate the percentage of inhibition of proliferation for each this compound concentration compared to the vehicle control. b. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Calcineurin Phosphatase Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of calcineurin.

Materials:

-

Purified recombinant calcineurin

-

Recombinant FKBP12

-

Calmodulin

-

RII phosphopeptide substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.2 mM CaCl₂, 0.1 mg/mL BSA)

-

This compound (FK520) stock solution in DMSO

-

Malachite green phosphate detection solution

-

96-well flat-bottom plate

-

Plate reader

Procedure:

-

Reaction Setup: a. In a 96-well plate, prepare a reaction mixture containing assay buffer, calcineurin, FKBP12, and calmodulin. b. Add serial dilutions of this compound or vehicle control (DMSO) to the wells. c. Pre-incubate the mixture for 10-15 minutes at 30°C to allow the formation of the this compound-FKBP12-calcineurin complex.

-

Enzymatic Reaction: a. Initiate the reaction by adding the RII phosphopeptide substrate to each well. b. Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Phosphate Detection: a. Stop the reaction by adding the malachite green solution, which forms a colored complex with the free phosphate released from the substrate. b. After a color development period (e.g., 15-20 minutes), measure the absorbance at a wavelength of approximately 620-650 nm using a plate reader.

-

Data Analysis: a. Generate a standard curve using known concentrations of phosphate to quantify the amount of phosphate released in each well. b. Calculate the percentage of inhibition of calcineurin activity for each this compound concentration. c. Determine the IC50 value as described for the MLR assay.

In Vivo Immunosuppressive Activity: Rat Skin Allograft Model

This model assesses the ability of this compound to prevent the rejection of transplanted skin from a genetically different donor.

Materials:

-

Inbred rat strains (e.g., Lewis and Brown Norway rats as donor and recipient, respectively)

-

Surgical instruments

-

Anesthesia

-

This compound (FK520) formulated for in vivo administration

-

Bandaging materials

Procedure:

-

Surgical Procedure: a. Anesthetize both the donor and recipient rats. b. Prepare a graft bed on the dorsal thorax of the recipient rat by excising a section of full-thickness skin (e.g., 1x1 cm). c. Harvest a full-thickness skin graft of the same size from the donor rat and place it onto the graft bed of the recipient. d. Suture the graft in place and cover it with a protective bandage.

-

Drug Administration: a. Administer this compound to the recipient rats daily, starting on the day of transplantation, via a suitable route (e.g., intraperitoneal or subcutaneous injection). A typical dose range to explore would be 0.1 to 10 mg/kg/day.[3] b. Include a control group that receives only the vehicle.

-

Graft Survival Assessment: a. Monitor the grafts daily for signs of rejection, which include erythema, edema, hemorrhage, and necrosis. b. Consider the graft rejected when more than 80-90% of the graft tissue shows signs of necrosis. c. Record the day of rejection for each animal.

-

Data Analysis: a. Calculate the mean survival time (MST) of the grafts for each treatment group. b. Use statistical methods (e.g., Kaplan-Meier survival analysis) to compare the graft survival between the this compound-treated and control groups.

Conclusion

This compound (FK520) is a potent immunosuppressive agent with a well-defined mechanism of action involving the inhibition of the calcineurin-NFAT signaling pathway. Its diverse biological activities continue to make it a valuable tool for researchers in immunology, pharmacology, and drug development. The information and protocols provided in this technical guide are intended to facilitate further investigation into the therapeutic potential of this remarkable natural product.

References

- 1. CN106008553A - Purifying method of this compound - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2007029082A2 - An improved fermentation process for preparing this compound - Google Patents [patents.google.com]

- 4. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. Cellular Calcineurin Phosphatase Activity Assay Kit | Abcam [abcam.com]

- 7. Results for "Mixed Lymphocyte Reaction Assay" | Springer Nature Experiments [experiments.springernature.com]

- 8. CN102408435A - A method for purifying this compound from streptomyces fermentation broth - Google Patents [patents.google.com]

- 9. ijpsr.com [ijpsr.com]

- 10. NMR studies of an FK-506 analogue, [U-13C]this compound, bound to FKBP: conformation and regions of this compound involved in binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of Ascomycin as a Calcineurin Inhibitor: A Technical Guide

Abstract

Ascomycin (also known as FK520) is a potent macrolide immunosuppressant that functions by inhibiting calcineurin, a critical enzyme in the T-cell activation pathway. Its mechanism is not direct but involves the formation of a high-affinity complex with the intracellular immunophilin, FKBP12. This drug-protein complex subsequently binds to and allosterically inhibits the calcium/calmodulin-dependent serine/threonine phosphatase activity of calcineurin. The downstream effect is the prevention of the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for pro-inflammatory cytokines like Interleukin-2 (IL-2). This guide provides an in-depth examination of this mechanism, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations for researchers and drug development professionals.

The Calcineurin Signaling Pathway

The calcineurin signaling cascade is a pivotal pathway in the activation of T-lymphocytes and other cellular processes. Its activation is initiated by an increase in intracellular calcium (Ca²⁺) levels, which typically occurs following T-cell receptor (TCR) engagement.

-

Activation by Calcium: Elevated cytosolic Ca²⁺ leads to its binding with the ubiquitous sensor protein, calmodulin (CaM).[1]

-

Calcineurin Conformation: The Ca²⁺/CaM complex then binds to the regulatory subunit of calcineurin, inducing a conformational change that displaces an autoinhibitory domain from the catalytic site of the enzyme.[2][3]

-

NFAT Dephosphorylation: Activated calcineurin, a serine/threonine phosphatase, then dephosphorylates its key substrate, the Nuclear Factor of Activated T-cells (NFAT), which resides in the cytoplasm in a phosphorylated, inactive state.[4][5]

-

Nuclear Translocation and Gene Expression: Dephosphorylation exposes a nuclear localization signal on NFAT, prompting its translocation into the nucleus.[5] Inside the nucleus, NFAT collaborates with other transcription factors to bind to the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[6][7] This cytokine is crucial for the proliferation and differentiation of T-cells, mounting a full immune response.

Molecular Mechanism of this compound Action

This compound exerts its immunosuppressive effects by intercepting the calcineurin signaling pathway. The mechanism involves a critical "gain-of-function" interaction where this compound first binds to an intracellular receptor, the immunophilin FKBP12, to form the active inhibitory complex.[8][9]

-

Complex Formation: this compound passively diffuses into the T-cell and binds with high affinity to the ubiquitously expressed 12-kDa FK506-binding protein (FKBP12).[8][10]

-

Calcineurin Inhibition: The resulting this compound-FKBP12 complex presents a composite surface that binds directly to calcineurin.[6] This binding event does not block the enzyme's active site directly but sterically hinders the phosphatase from accessing its large protein substrates, such as NFAT.[8]

-

Suppression of T-Cell Activation: By preventing NFAT dephosphorylation, the this compound-FKBP12 complex effectively halts the downstream cascade.[11] NFAT remains phosphorylated in the cytoplasm, its nuclear translocation is blocked, and the transcription of IL-2 and other critical cytokine genes is suppressed.[7][12] This ultimately leads to a potent inhibition of T-cell activation and proliferation.

Quantitative Pharmacodynamics

This compound and its close analogue Tacrolimus (FK506) are highly potent inhibitors of the calcineurin pathway. Their activity is characterized by high-affinity binding to FKBP12 and low nanomolar inhibition of calcineurin's downstream effects.

| Compound | Target | Assay Type | Parameter | Value | Reference(s) |

| This compound (FK520) | FKBP12 | Immunosuppressive Potency | - | Equipotent to Tacrolimus | [13][14] |

| Tacrolimus (FK506) | FKBP12 | Binding Affinity | Kd | ~0.4 nM | [15] |

| Tacrolimus (FK506) | FKBP12 | Enzyme Inhibition | Ki | ~1.7 nM | [15] |

| Tacrolimus (FK506) | Calcineurin Pathway | Gene Transcription Inhibition | IC₅₀ | ~1.0 nM | [16] |

| Cyclosporin A | Calcineurin Pathway | Gene Transcription Inhibition | IC₅₀ | ~30.0 nM | [16] |

Table 1: Summary of key pharmacodynamic parameters for this compound and related calcineurin inhibitors. The IC₅₀ value represents the half-maximal inhibitory concentration.

Key Experimental Protocols

Calcineurin Phosphatase Activity Assay (Colorimetric)

This protocol describes a method to quantify calcineurin activity by measuring the release of inorganic phosphate from a specific phosphopeptide substrate.

Principle: The assay measures the amount of free phosphate released from the RII phosphopeptide substrate by the enzymatic action of calcineurin. The released phosphate is detected colorimetrically using Malachite Green, which forms a stable, colored complex with inorganic phosphate, absorbant at ~620-650 nm.[17] The inclusion of Okadaic acid inhibits serine/threonine phosphatases PP1 and PP2A, ensuring the measured activity is specific to calcineurin (PP2B).[18]

Reagents and Materials:

-

Purified Calcineurin (CaN) enzyme or cell/tissue lysate

-

This compound and recombinant FKBP12

-

2X Calcineurin Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 200 mM NaCl, 12 mM MgCl₂, 1 mM DTT, 0.5 mM CaCl₂)[17][18]

-

Calmodulin (to be added to Assay Buffer)

-

RII Phosphopeptide Substrate

-

Okadaic Acid (for specificity)

-

EGTA (for negative control)

-

Malachite Green-based Phosphate Detection Reagent

-

Phosphate standard for standard curve

-

96-well microplate

Methodology:

-

Reagent Preparation: Prepare 1X Assay Buffer containing Calmodulin. Prepare serial dilutions of the phosphate standard for the calibration curve.

-

Inhibitor Preparation: Pre-incubate this compound with an equimolar concentration of FKBP12 in 1X Assay Buffer for 15 minutes at room temperature to allow for complex formation.

-

Reaction Setup: In a 96-well plate, add the following to respective wells:

-

Total Activity: 25 µL 1X Assay Buffer + 5 µL CaN enzyme/lysate + 10 µL vehicle.

-

Inhibitor Wells: 25 µL 1X Assay Buffer + 5 µL CaN enzyme/lysate + 10 µL this compound-FKBP12 complex (at various concentrations).

-

Negative Control (Ca²⁺-independent activity): 25 µL 1X Assay Buffer containing EGTA instead of CaCl₂ + 5 µL CaN enzyme/lysate + 10 µL vehicle.[19]

-

-

Pre-incubation: Equilibrate the plate at 30°C for 10 minutes.

-

Reaction Initiation: Start the reaction by adding 10 µL of the RII phosphopeptide substrate to all wells.

-

Incubation: Incubate the plate at 30°C for 20-30 minutes.

-

Reaction Termination & Detection: Stop the reaction by adding 100 µL of the Malachite Green reagent to each well. This reagent is acidic and will stop the enzymatic reaction while initiating color development.

-

Measurement: After 15 minutes of color development at room temperature, measure the absorbance at ~620 nm using a microplate reader.

-

Data Analysis:

-

Construct a phosphate standard curve (absorbance vs. nmol phosphate).

-

Calculate the amount of phosphate released in each experimental well using the standard curve.

-

Calcineurin-specific activity = (Phosphate released in "Total Activity" well) - (Phosphate released in "Negative Control" well).

-

Calculate the percent inhibition for each this compound concentration relative to the calcineurin-specific activity.

-

Determine the IC₅₀ value by fitting the percent inhibition data to a four-parameter logistic curve.[20][21]

-

Conclusion

The mechanism of action of this compound as a calcineurin inhibitor is a well-defined, multi-step process that serves as a paradigm for targeted immunosuppression. It relies on the formation of a neomorphic drug-immunophilin complex (this compound-FKBP12) that acquires the ability to bind and inhibit the phosphatase activity of calcineurin.[6][8] This targeted inhibition effectively decouples T-cell receptor signaling from the crucial downstream event of NFAT-mediated cytokine gene transcription, thereby preventing T-cell activation and proliferation. The high potency and specific mechanism of this compound and related compounds have established them as cornerstone therapies in transplantation medicine and for treating inflammatory skin diseases.[7][22]

References

- 1. researchgate.net [researchgate.net]

- 2. A CELLULAR ATLAS OF CALCINEURIN SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcineurin in cancer signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Calcineurin phosphatase activity in T lymphocytes is inhibited by FK 506 and cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioprocess and genetic engineering aspects of this compound production: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of a rapamycin-based high affinity binding FKBP12 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. researchgate.net [researchgate.net]

- 12. Topical calcineurin inhibitors in dermatology. Part I: Properties, method and effectiveness of drug use - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Item - Retention of Immunosuppressant Activity in an this compound Analogue Lacking a Hydrogen-Bonding Interaction with FKBP12 - figshare - Figshare [figshare.com]

- 15. journals.plos.org [journals.plos.org]

- 16. The immunosuppressive drugs cyclosporin A and FK506 inhibit calcineurin phosphatase activity and gene transcription mediated through the cAMP-responsive element in a nonimmune cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. abcam.com [abcam.com]

- 18. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 20. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of topical calcineurin inhibitors and pharmacological profile of pimecrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]

Ascomycin's Role in Inhibiting T-Cell Activation: A Technical Guide

Executive Summary: Ascomycin (also known as FK520) is a potent macrolactam immunosuppressant that plays a critical role in the inhibition of T-cell activation.[1] It functions as a powerful inhibitor of calcineurin, a key enzyme in the T-cell signaling cascade.[2] The mechanism of action involves the formation of a high-affinity complex with the intracellular immunophilin, FK506-Binding Protein 12 (FKBP12).[2][3][4] This drug-protein complex subsequently binds to and inhibits the calcium-dependent serine/threonine phosphatase activity of calcineurin.[1] The downstream effect of calcineurin inhibition is the prevention of the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).[3] By blocking NFAT-mediated transcription, this compound effectively halts the production of crucial pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), leading to a cessation of T-cell proliferation and activation.[1][3] This guide provides an in-depth overview of this mechanism, quantitative data on its inhibitory effects, and detailed protocols for its study.

Introduction to T-Cell Activation and Immunosuppression

T-lymphocyte (T-cell) activation is a cornerstone of the adaptive immune response, essential for defending against pathogens and eliminating malignant cells. This process is initiated when a T-cell receptor (TCR) recognizes a specific antigen presented by a major histocompatibility complex (MHC) molecule on an antigen-presenting cell (APC). This initial signal, coupled with co-stimulatory signals, triggers a complex intracellular signaling cascade. A critical outcome of this cascade is the clonal expansion of antigen-specific T-cells and their differentiation into effector cells that secrete cytokines to orchestrate the immune response.

In contexts such as autoimmune diseases or organ transplantation, this potent T-cell response can be detrimental. Consequently, immunosuppressive agents are vital for mitigating these responses. This compound, an ethyl analog of Tacrolimus (FK506), is a macrolide that exhibits strong immunosuppressive properties by directly intervening in the T-cell activation pathway.[1][2]

The Molecular Mechanism of this compound

This compound's inhibitory effect is highly specific, targeting a crucial calcium-dependent signaling pathway that governs T-cell function.

The Calcineurin-NFAT Signaling Pathway

Upon TCR engagement, intracellular calcium (Ca²⁺) levels rise, leading to the activation of calmodulin. The Ca²⁺-calmodulin complex then binds to and activates calcineurin, a serine/threonine phosphatase.[3] A key substrate for calcineurin in T-cells is the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors. In resting cells, NFAT proteins are heavily phosphorylated and reside in the cytoplasm. Activated calcineurin dephosphorylates NFAT, exposing a nuclear localization sequence. This allows NFAT to translocate into the nucleus, where it cooperates with other transcription factors to initiate the transcription of genes critical for T-cell activation, including the gene for IL-2.[3]

This compound's Inhibition of Calcineurin

This compound exerts its function by first diffusing across the T-cell membrane and binding to a highly conserved cytosolic protein, FKBP12.[2][5] This binding event itself does not directly lead to immunosuppression but induces a conformational change in this compound, enabling the newly formed this compound-FKBP12 complex to act as a potent inhibitor.[1][5] This composite surface then binds with high affinity to calcineurin, effectively blocking its phosphatase activity.[1]

By inhibiting calcineurin, this compound prevents the dephosphorylation of NFAT.[3] The transcription factor remains in its phosphorylated state, its nuclear localization sequence stays masked, and it is consequently retained in the cytoplasm. This sequestration prevents NFAT from reaching its target genes in the nucleus, thereby silencing the transcriptional activation required for a productive T-cell response.[6] The resulting blockade of IL-2 and other cytokine gene expression inhibits both Th1 and Th2 T-cell responses.[1]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound can be quantified through various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to describe the concentration of the drug required to inhibit a specific biological process by 50%.

| Parameter | Target / Assay | Value | Reference |

| IC₅₀ | Calcineurin Phosphatase Activity | 49 nM | [7] |

| IC₅₀ | T-Cell Suppression | 3.9 nM | [7] |

| Binding Target | FKBP12 | High Affinity | [2][4] |

Note: this compound (FK520) and Tacrolimus (FK506) are structurally and functionally similar, with both forming a ternary complex with FKBP12 and calcineurin to exert their effects.[1] For comparison, Tacrolimus (FK506) binds FKBP12 with an IC₅₀ of approximately 3 nM.[8]

Key Experimental Protocols

Evaluating the immunosuppressive activity of this compound involves several key in vitro assays that measure its impact on different stages of T-cell activation.

T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

The one-way MLR is a standard assay to assess the ability of a compound to inhibit T-cell proliferation in response to alloantigens.[9][10]

-

Objective: To measure the dose-dependent inhibition of responder T-cell proliferation by this compound.

-

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy human donors.

-

Ficoll-Paque or similar density gradient medium.

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.

-

Mitomycin-C or irradiation source (to inactivate stimulator cells).

-

This compound (dissolved in DMSO, with subsequent dilutions in media).

-

96-well U-bottom plates.

-

[³H]-thymidine or a dye-dilution reagent like CFSE.

-

Scintillation counter or flow cytometer.

-

-

Methodology:

-

Cell Isolation: Isolate PBMCs from the whole blood of two donors using Ficoll-Paque density gradient centrifugation.[10]

-

Stimulator Cell Inactivation: Treat the PBMCs from one donor (stimulator cells) with Mitomycin-C or irradiate them to prevent their proliferation.[10]

-

Co-culture Setup: In a 96-well plate, co-culture the responder PBMCs with the inactivated stimulator PBMCs at a 1:1 ratio (e.g., 1x10⁵ cells of each per well).[11]

-

Compound Addition: Add serial dilutions of this compound to the wells at the start of the co-culture. Include a vehicle control (DMSO) and a positive control (no drug).

-

Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.[10]

-

Proliferation Measurement:

-

[³H]-thymidine incorporation: Add 1 µCi of [³H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto filter mats and measure incorporated radioactivity using a scintillation counter.[12]

-

CFSE dye dilution: Prior to culture, label responder cells with CFSE. After incubation, analyze the dilution of the CFSE signal in the responder cell population by flow cytometry.

-

-

-

Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Plot the inhibition versus this compound concentration and determine the IC₅₀ value.[13]

Calcineurin Phosphatase Activity Assay

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of calcineurin.

-

Objective: To quantify the direct inhibitory effect of this compound on calcineurin's phosphatase activity.

-

Materials:

-

Purified recombinant human calcineurin.

-

Calmodulin.

-

RII phosphopeptide substrate.

-

Assay buffer containing CaCl₂, MgCl₂, DTT, and a buffer (e.g., Tris-HCl).

-

This compound and FKBP12 protein.

-

Phosphate detection reagent (e.g., Malachite Green-based reagent).

-

Phosphate standard solution.

-

96-well flat-bottom plate.

-

-

Methodology:

-

Reagent Preparation: Prepare the assay buffer containing calmodulin and activate with calcium.

-

Inhibitor Pre-incubation: In the wells of a 96-well plate, pre-incubate purified calcineurin with FKBP12 and varying concentrations of this compound for 10-15 minutes at 30°C to allow for complex formation.

-

Initiate Reaction: Start the phosphatase reaction by adding the RII phosphopeptide substrate to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

-

Terminate and Detect: Stop the reaction and detect the amount of free phosphate released using a Malachite Green-based reagent. This reagent forms a colored complex with inorganic phosphate.

-

Measurement: Read the absorbance at ~620 nm using a microplate reader.

-

-

Data Analysis: Create a standard curve using the phosphate standards. Convert the absorbance readings of the samples to the amount of phosphate released. Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀.

IL-2 Production Assay (ELISA)

This assay measures the downstream effect of this compound on T-cell function by quantifying the reduction in IL-2 secretion.

-

Objective: To measure the dose-dependent inhibition of IL-2 production by activated T-cells treated with this compound.

-

Materials:

-

Methodology:

-

Cell Activation: Seed PBMCs or purified T-cells in a 96-well plate. Add T-cell activation stimuli.

-

Compound Treatment: Concurrently, add serial dilutions of this compound to the wells.

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for cytokine production and secretion into the supernatant.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant from each well.

-

ELISA Protocol:

-

Coat a new 96-well plate with IL-2 capture antibody overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the collected supernatants and IL-2 standards to the wells and incubate for 1-2 hours.[14][16]

-

Wash the plate, then add the biotinylated IL-2 detection antibody and incubate for 1 hour.[15]

-

Wash, then add streptavidin-HRP conjugate and incubate for 30-45 minutes.[15][17]

-

Wash again, then add TMB substrate and incubate in the dark until color develops (15-30 minutes).[14][18]

-

Stop the reaction with a stop solution and read the absorbance at 450 nm.[14][16]

-

-

-

Data Analysis: Generate a standard curve from the IL-2 standards. Use the curve to determine the concentration of IL-2 in each sample. Calculate the percentage of inhibition of IL-2 production for each this compound concentration and determine the IC₅₀.

Visualized Mechanisms and Workflows

T-Cell Activation Pathway and this compound's Point of Inhibition

References

- 1. agscientific.com [agscientific.com]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of a rapamycin-based high affinity binding FKBP12 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tacrolimus and this compound inhibit melanoma cell growth, migration and invasion via targeting nuclear factor of activated T-cell 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | Calcineurin inhibitor | Hello Bio [hellobio.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. marinbio.com [marinbio.com]

- 10. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]

- 11. sartorius.com [sartorius.com]

- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bdbiosciences.com [bdbiosciences.com]

- 15. raybiotech.com [raybiotech.com]

- 16. cloud-clone.com [cloud-clone.com]

- 17. elkbiotech.com [elkbiotech.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

The Antifungal Potential of Ascomycin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascomycin, a 23-membered macrocyclic polyketide, and its structural analog tacrolimus (FK506), are potent immunosuppressants that have also demonstrated significant antifungal properties.[1] Their mechanism of action involves the inhibition of calcineurin, a crucial enzyme in fungal stress response pathways, virulence, and the development of drug resistance.[2][3] This technical guide provides an in-depth overview of the antifungal characteristics of this compound and its derivatives, with a focus on their mechanism of action, quantitative antifungal activity, and the experimental protocols used for their evaluation. Furthermore, this guide explores the structure-activity relationships of these compounds, highlighting efforts to develop non-immunosuppressive analogs with potent antifungal efficacy.

Mechanism of Action: Inhibition of the Calcineurin Signaling Pathway

The primary antifungal mechanism of this compound and its derivatives is the inhibition of the calcium-calmodulin-dependent serine/threonine protein phosphatase, calcineurin.[4][5] This inhibition is not direct but is mediated through the formation of a complex with an intracellular protein called FK506-binding protein 12 (FKBP12).[4][5] The resulting this compound-FKBP12 complex binds to calcineurin, blocking its phosphatase activity.[4][5]

In fungi, the calcineurin signaling pathway is a critical regulator of various cellular processes essential for survival and pathogenesis, including:

-

Stress Responses: Calcineurin is vital for tolerance to various environmental stresses such as high temperature, osmotic stress, and cell wall-damaging agents.[6][7]

-

Morphogenesis: It governs morphological transitions, such as the yeast-to-hyphae switch in dimorphic fungi, which is often crucial for tissue invasion.[6][7]

-

Virulence: By controlling stress responses and morphogenesis, calcineurin plays a direct role in the virulence of many fungal pathogens.[2][3]

-

Drug Resistance: The calcineurin pathway has been implicated in the development of resistance to other classes of antifungal drugs.[3]

The inhibition of calcineurin by the this compound-FKBP12 complex disrupts these essential functions, leading to fungal growth inhibition or cell death. A key downstream target of calcineurin in many fungi is the transcription factor Crz1 (or its homologs).[2][5][6] Upon dephosphorylation by calcineurin, Crz1 translocates to the nucleus and activates the expression of genes involved in stress response and cell wall synthesis.[2][5][6] By blocking this step, this compound and its derivatives effectively cripple the fungus's ability to adapt and survive within a host.

References

- 1. njccwei.com [njccwei.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Calcineurin: The Achilles’ heel of fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium-calmodulin-calcineurin signaling: A globally conserved virulence cascade in eukaryotic microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Ascomycin as an Ethyl Analog of Tacrolimus (FK506): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascomycin, also known as FK520, is a 23-membered macrolide lactone and a close structural analog of the widely used immunosuppressant tacrolimus (FK506).[1][2] The key structural difference lies in the substitution at the C21 position, where this compound possesses an ethyl group in place of the allyl group found in tacrolimus. This seemingly minor modification results in nuanced differences in their biological activity, although both compounds share the same fundamental mechanism of action.[2] This technical guide provides an in-depth comparison of this compound and tacrolimus, focusing on their shared signaling pathway, comparative bioactivities, and the experimental protocols used for their evaluation.

Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway

Both this compound and tacrolimus exert their immunosuppressive effects by inhibiting the calcium and calmodulin-dependent serine/threonine phosphatase, calcineurin.[1][3] This inhibition is not direct but is mediated by the formation of a high-affinity complex with the intracellular immunophilin, FK506-binding protein 12 (FKBP12).[3][4] The resulting drug-immunophilin complex then binds to calcineurin, sterically hindering its ability to dephosphorylate its substrates.[3]

A critical substrate of calcineurin in T-lymphocytes is the Nuclear Factor of Activated T-cells (NFAT).[3] In a resting T-cell, NFAT is phosphorylated and resides in the cytoplasm. Upon T-cell receptor (TCR) activation, intracellular calcium levels rise, leading to the activation of calcineurin. Activated calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal. This allows NFAT to translocate to the nucleus, where it acts as a transcription factor for a host of pro-inflammatory genes, most notably Interleukin-2 (IL-2). IL-2 is a potent cytokine that promotes T-cell proliferation and differentiation, driving the immune response. By inhibiting calcineurin, this compound and tacrolimus prevent the dephosphorylation and nuclear translocation of NFAT, thereby suppressing IL-2 production and ultimately leading to immunosuppression.[3]

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data comparing the biological activities of this compound and tacrolimus.

| Parameter | This compound | Tacrolimus (FK506) | Reference(s) |

| Binding Affinity to FKBP12 (Kd) | Not explicitly found | ~0.4 nM | [5] |

| Calcineurin Inhibition (IC50) | 49 nM | ~34 µg/L (~42 nM) | [6] |

| In Vitro Immunosuppression (Mixed Lymphocyte Reaction, IC50) | Not explicitly found | Median: ~0.6 ng/mL (~0.75 nM) | [7] |

| In Vivo Immunosuppressive Potency (Rat Popliteal Lymph Node Hyperplasia Assay) | ~3-fold lower than Tacrolimus | - | [1] |

| Cytokine Inhibition (IL-2, IFN-γ, etc.) (IC50) | Not explicitly found | 0.02-0.11 ng/mL (~0.025-0.14 nM) | [8] |

Note: Conversions from µg/L and ng/mL to nM are approximations based on the molecular weights of the compounds (this compound: ~792 g/mol , Tacrolimus: ~804 g/mol ). The reported IC50 values for tacrolimus in lymphocyte proliferation assays show a wide range, and the median value is presented for a general comparison.

Mandatory Visualizations

Signaling Pathway of this compound and Tacrolimus

References

- 1. Nephrotoxicity studies of the immunosuppressants tacrolimus (FK506) and this compound in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectrophotometric assay for calcineurin activity in leukocytes isolated from human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical Significance of the Pharmacological Efficacy of Tacrolimus Estimated by the Lymphocyte Immunosuppressant Sensitivity Test (LIST) Before and After Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tacrolimus suppressed the production of cytokines involved in atopic dermatitis by direct stimulation of human PBMC system. (Comparison with steroids) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunophilin Binding of Ascomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular interactions between the macrolide Ascomycin and its primary intracellular receptor, the immunophilin FKBP12. This compound, a structural analog of Tacrolimus (FK506), is a potent immunosuppressant that functions by forming a high-affinity complex with FKBP12. This guide provides a comprehensive overview of the binding characteristics, the experimental methodologies used to quantify this interaction, and the downstream signaling consequences of this binding event.

Quantitative Analysis of this compound-FKBP12 Binding

| Compound | Target | Binding Affinity (K_d) | Inhibition Constant (K_i) | IC50 | Method |

| Tacrolimus (FK506) | FKBP12 | 0.4 nM[2] | ~1.7 nM[3] | ~3 nM | Various |

| This compound (FK520) | FKBP12 | Estimated in the low nM range | Not explicitly reported | Not explicitly reported | Inferred from comparative studies |

Note: The binding affinity of this compound to FKBP12 is estimated to be in a similar low nanomolar range as Tacrolimus, consistent with its potent immunosuppressive effects.[1]

Core Signaling Pathway of this compound-Mediated Immunosuppression

This compound exerts its immunosuppressive effects by interrupting the calcineurin signaling pathway, which is crucial for T-lymphocyte activation. The binding of this compound to FKBP12 creates a composite surface that effectively inhibits the phosphatase activity of calcineurin.[4] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[4] Phosphorylated NFAT cannot translocate to the nucleus, thereby blocking the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2).[4]

Caption: this compound-mediated inhibition of the calcineurin signaling pathway.

Experimental Protocols for Measuring this compound-FKBP12 Binding

Several biophysical techniques can be employed to quantify the binding affinity and kinetics of the this compound-FKBP12 interaction. The following are detailed methodologies for three common experimental approaches.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions.

Workflow Diagram:

Caption: General workflow for a Surface Plasmon Resonance experiment.

Detailed Methodology:

-

Immobilization of FKBP12:

-

A sensor chip (e.g., CM5) is activated with a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

-

Recombinant human FKBP12 is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface to allow for covalent immobilization via amine coupling.

-

Remaining active esters on the surface are deactivated by injecting ethanolamine.

-

A reference flow cell is prepared in the same way but without FKBP12 to subtract non-specific binding.

-

-

Binding Analysis:

-

A series of this compound solutions with varying concentrations (typically ranging from sub-nanomolar to micromolar) are prepared in a suitable running buffer (e.g., HBS-EP).

-

Each this compound concentration is injected over the FKBP12-immobilized and reference flow cells for a defined association time, followed by an injection of running buffer for a defined dissociation time.

-

The change in the refractive index, measured in response units (RU), is recorded in real-time to generate sensorgrams.

-

-

Data Analysis:

-

The reference flow cell data is subtracted from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

-

The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation:

-

Purified FKBP12 is placed in the sample cell of the calorimeter.

-

A concentrated solution of this compound is loaded into the injection syringe.

-

Both FKBP12 and this compound must be in the same buffer to minimize heat of dilution effects.

-

-

Titration:

-

A series of small, precise injections of the this compound solution are made into the FKBP12 solution in the sample cell.

-

The heat released or absorbed upon each injection is measured by the instrument.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of this compound to FKBP12.

-

The resulting binding isotherm is fitted to a suitable binding model to determine the stoichiometry of binding (n), the binding constant (K_a, from which K_d can be calculated as 1/K_a), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can also be calculated from these values.

-

Peptidyl-prolyl cis-trans Isomerase (PPIase) Assay

This is a functional assay that measures the inhibition of FKBP12's enzymatic activity by this compound.

Methodology:

-

Assay Principle:

-

FKBP12 catalyzes the cis-trans isomerization of the peptidyl-prolyl bond in a substrate peptide (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide).

-

The trans-isomer of the peptide is susceptible to cleavage by a protease, such as chymotrypsin, which releases p-nitroanilide, a chromophore that can be detected spectrophotometrically.

-

-

Procedure:

-

The substrate peptide is dissolved in a solution that favors the cis-conformation.

-

The reaction is initiated by adding FKBP12 and chymotrypsin to the substrate solution in the presence of varying concentrations of this compound.

-

The rate of p-nitroanilide release is monitored by measuring the absorbance at a specific wavelength over time.

-

-

Data Analysis:

-

The initial rates of the reaction at different this compound concentrations are determined.

-

These rates are plotted against the this compound concentration to generate a dose-response curve.

-

The IC50 value, the concentration of this compound that causes 50% inhibition of FKBP12's PPIase activity, is calculated from this curve.

-

This technical guide provides a foundational understanding of the immunophilin binding of this compound, offering valuable insights for researchers and professionals in the fields of immunology and drug development. The provided data, pathway visualizations, and experimental protocols serve as a comprehensive resource for further investigation into the mechanism of action of this potent immunosuppressive agent.

References

- 1. Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Therapeutic Potential of Ascomycin Derivatives: A Technical Guide

Executive Summary: Ascomycin and its derivatives represent a class of potent macrolactam immunomodulators with significant therapeutic applications. Originating from the fermentation of Streptomyces hygroscopicus, these compounds, most notably Tacrolimus (FK506) and Pimecrolimus (SDZ ASM 981), have revolutionized treatment paradigms in both organ transplantation and inflammatory skin diseases. Their primary mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation cascade, thereby suppressing the transcription of pro-inflammatory cytokines.[1][2] More recent research has uncovered novel, non-immunosuppressive derivatives with promising neuroregenerative properties.[3] This technical guide provides an in-depth exploration of the core mechanisms, therapeutic applications, quantitative efficacy, and key experimental methodologies related to this compound derivatives, aimed at researchers, scientists, and drug development professionals.

Core Mechanism of Action: Calcineurin Inhibition

The immunosuppressive and anti-inflammatory effects of this compound derivatives are primarily mediated through the inhibition of the calcium-dependent serine/threonine phosphatase, calcineurin.[1]

-

T-Cell Activation and Calcium Signaling: Upon antigen presentation, the T-cell receptor (TCR) complex is activated, leading to a cascade of intracellular signaling events. A crucial step is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to a sustained influx of extracellular Ca2+.[4]

-

Calcineurin Activation: The elevated intracellular Ca2+ binds to calmodulin, and this complex activates calcineurin.[5]

-

NF-AT Dephosphorylation: Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor.[6] This dephosphorylation exposes a nuclear localization signal, facilitating NF-AT's translocation from the cytoplasm into the nucleus.

-

Cytokine Gene Transcription: Inside the nucleus, NF-AT binds to the promoter regions of various genes, initiating the transcription of pro-inflammatory cytokines, including Interleukin-2 (IL-2), IL-4, IL-10, and Interferon-gamma (IFN-γ).[6]

-

Inhibition by this compound Derivatives: this compound derivatives exert their effect by first binding to a high-affinity intracellular receptor, FK506-binding protein (FKBP-12), also known as macrophilin-12.[1][6] This newly formed drug-immunophilin complex acquires the ability to bind to and inhibit calcineurin, effectively blocking its phosphatase activity.[1] This prevents NF-AT dephosphorylation and its subsequent nuclear translocation, thereby halting the production of inflammatory cytokines and arresting the T-cell mediated immune response.[6]

Beyond T-cells, these derivatives also inhibit the activation and release of pre-formed inflammatory mediators (like histamine and tryptase) from mast cells and basophils.[7][8]

References

- 1. This compound and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and FK506: pharmacology and therapeutic potential as anticonvulsants and neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genetically engineered analogs of this compound for nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanisms of T cell activation by the calcium ionophore ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pimecrolimus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mast cells as targets of pimecrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Ascomycin's Impact on Mast Cell Degranulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascomycin, a macrolactam immunosuppressant, and its derivatives have demonstrated significant potential in modulating the activity of mast cells, key effector cells in allergic and inflammatory responses. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its inhibitory effects on mast cell degranulation. We will explore the underlying signaling pathways, present quantitative data on the inhibitory potency of this compound and related compounds, and provide detailed experimental protocols for assessing mast cell degranulation. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development.

Introduction

Mast cells are critical components of the innate and adaptive immune systems, residing in mucosal and epithelial tissues throughout the body. Upon activation, they release a plethora of pro-inflammatory mediators through a process known as degranulation, contributing to the pathophysiology of various allergic and inflammatory diseases such as asthma, atopic dermatitis, and allergic rhinitis.[1] The high-affinity IgE receptor, FcεRI, plays a central role in initiating mast cell degranulation in the context of allergic reactions.[2]

This compound and its structural analog tacrolimus (FK506) are potent immunosuppressants that function by inhibiting calcineurin, a key phosphatase in the signaling cascade leading to immune cell activation.[3][4] Pimecrolimus, a derivative of this compound, has been specifically developed for the topical treatment of inflammatory skin diseases.[1] This guide will delve into the molecular mechanisms by which this compound and related compounds interfere with mast cell degranulation, providing a scientific foundation for their therapeutic application.

Mechanism of Action: Inhibition of Calcineurin-NFAT Signaling

This compound exerts its inhibitory effects on mast cells primarily through the disruption of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[1]

-

Complex Formation: this compound enters the mast cell and binds to the immunophilin FK506-binding protein 12 (FKBP12), also known as macrophilin-12.[3][5][6]

-

Calcineurin Inhibition: This this compound-FKBP12 complex then binds to and inhibits the calcium/calmodulin-dependent serine/threonine phosphatase, calcineurin.[3]

-

NFAT Dephosphorylation Prevention: Calcineurin is responsible for dephosphorylating the transcription factor NFAT. By inhibiting calcineurin, this compound prevents the dephosphorylation of NFAT.[7]

-

Inhibition of Nuclear Translocation: Dephosphorylated NFAT normally translocates to the nucleus to initiate the transcription of various pro-inflammatory cytokine genes, such as interleukin-2 (IL-2), IL-4, IL-10, and tumor necrosis factor-alpha (TNF-α).[1][5] this compound's action keeps NFAT in its phosphorylated state in the cytoplasm, thereby blocking the synthesis of these crucial mediators.[7]

This inhibition of cytokine production is a key component of this compound's anti-inflammatory and immunosuppressive effects.

Figure 1: this compound's Mechanism of Action on the Calcineurin-NFAT Pathway.

Impact on Mast Cell Signaling Pathways

The activation of mast cells via the FcεRI receptor triggers a complex signaling cascade that ultimately leads to degranulation and cytokine synthesis. This compound intervenes downstream in this pathway.

Upstream Signaling (FcεRI-mediated):

-

Antigen Cross-linking: Allergens cross-link IgE antibodies bound to FcεRI receptors on the mast cell surface.[8]

-

Kinase Activation: This cross-linking activates Src family kinases, such as Lyn and Fyn, which phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) on the FcεRI β and γ subunits.[9][10]

-

Syk Recruitment and Activation: The phosphorylated ITAMs recruit and activate spleen tyrosine kinase (Syk).[9]

-

Downstream Cascade: Activated Syk phosphorylates several adaptor proteins, including Linker for Activation of T-cells (LAT). This leads to the activation of phospholipase Cγ (PLCγ), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][11]

-

Calcium Mobilization: IP3 triggers the release of calcium from intracellular stores (endoplasmic reticulum), leading to a sustained influx of extracellular calcium. This increase in intracellular calcium is a critical signal for both degranulation and the activation of calcineurin.[11]

Figure 2: Simplified FcεRI Signaling Pathway and the Point of this compound Intervention.

Quantitative Data on Inhibitory Effects

The inhibitory potency of this compound and its derivatives on mast cell degranulation has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a drug that is required for 50% inhibition in vitro.

| Compound | Cell Type | Stimulation | Mediator Measured | IC50 | Reference |

| Pimecrolimus (this compound Derivative) | RBL 2H3 cells | FcεRI-mediated | Serotonin Release | ~30 nM | [12] |

| Pimecrolimus (this compound Derivative) | RBL 2H3 cells | FcεRI-mediated | TNF-α Release | ~100 nM | [12] |

| Tacrolimus (FK506) | RBL-2H3 cells | Antigen | Histamine & β-hexosaminidase Release | ~2 nM | [13] |

Additional Quantitative Findings:

-